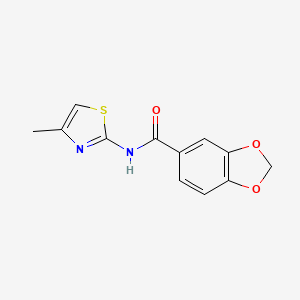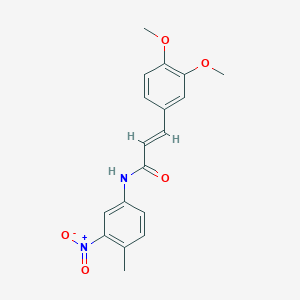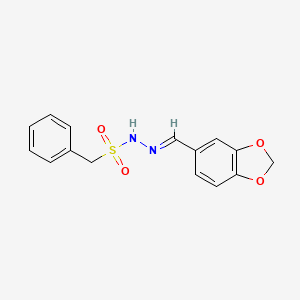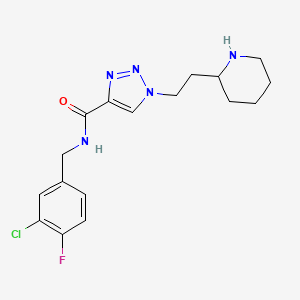![molecular formula C16H15N5O2 B5536031 N-(4,6-二甲基-2-嘧啶基)-8-甲基[1,3]二氧杂环[4,5-g]喹唑啉-6-胺](/img/structure/B5536031.png)
N-(4,6-二甲基-2-嘧啶基)-8-甲基[1,3]二氧杂环[4,5-g]喹唑啉-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinazoline derivatives, including those with pyrimidine units, are typically synthesized through cyclization reactions involving amine precursors and carbon donors under catalytic conditions. For instance, derivatives similar to the compound have been synthesized through reactions involving 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of tetrahydro-1,2,4-triazolo[5,1-b]quinazolines, highlighting the utility of cyclization in heterocyclic chemistry (Lipson et al., 2003). Additionally, palladium-catalyzed carbonylation has been employed for the synthesis of N-fused heterocycles, a method that could potentially be applied to the target compound (Xu & Alper, 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using X-ray crystallography, confirming the designed rationale and expected binding modes within target sites, such as ATP binding pockets in kinase inhibitors. For example, the structure of 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine was confirmed through X-ray crystallography, demonstrating the molecule's interaction with cyclin A-CDK2 (Mcintyre et al., 2010).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form structurally diverse heterocycles. For instance, partially hydrogenated triazoloquinazolines react with chlorocarboxylic acid chlorides, yielding amides through acylation of the amino group. Subsequent heating leads to intramolecular alkylation, demonstrating the compound's reactivity and potential for derivatization (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific data on N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is not readily available, analogous compounds exhibit varied physical properties based on their heterocyclic frameworks and substituents.
Chemical Properties Analysis
Quinazoline derivatives' chemical properties, including reactivity, acidity, and basicity, are pivotal in their biological activities. Their ability to interact with biological targets is often attributed to the presence of nitrogen atoms in their rings, facilitating hydrogen bonding and ionic interactions. The synthesis and functionalization strategies, such as N-acylation and C-H bond amination, underscore the chemical versatility and potential pharmacological relevance of these compounds (Mohammed et al., 2015).
科学研究应用
制备和结构分析
- 研究了[1,2,4]三唑并喹唑啉内盐的制备及其分子结构,重点介绍了复杂杂环化合物的合成及其通过X射线晶体学进行的结构解析。本研究深入了解了类似化合物在材料科学和药物中的化学行为和潜在应用 (Crabb等人,1999).
合成途径和化学反应性
- 对部分氢化的三唑并嘧啶和三唑并喹唑啉的研究揭示了它们与氯代羧酸氯化物的反应,从而生成新型酰胺。这些发现对于开发相关化合物的合成方法至关重要,这些化合物可能在药物发现和开发中具有应用 (Chernyshev等人,2014).
潜在生物活性
- 报道了6,7-二甲氧基喹唑啉-2,4-二胺的合成和抗疟活性评估,其中一种化合物显示出作为抗疟药先导的良好效果。本研究有助于持续寻找新的抗疟剂,并突出了喹唑啉衍生物的潜在治疗应用 (Mizukawa等人,2021).
抗癌和抗菌潜力
- 合成了新的嘧啶并[1,2-b][1,2,4,5]四嗪-6-酮及其相关衍生物,并评估了它们的抗菌活性,为开发具有治疗感染潜力的新化合物做出了贡献 (Abdelhamid等人,2005).
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSAIAYMWQXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)
![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)
![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)



![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)